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Compound of Interest

Compound Name: (8-Methylquinolin-3-yl)boronic acid

Cat. No.: B1403754

An In-depth Technical Guide to the Structural Properties of (8-Methylquinolin-3-yl)boronic
acid

Introduction: The Convergence of Privileged
Scaffolds

In the landscape of modern medicinal chemistry and synthetic methodology, the strategic
combination of well-established pharmacophores and versatile functional groups is a
cornerstone of innovation. (8-Methylquinolin-3-yl)boronic acid represents a quintessential
example of this principle, merging the biologically significant quinoline core with the
synthetically powerful boronic acid moiety. The quinoline ring system is a "privileged scaffold,"
appearing in a vast array of natural products and pharmaceuticals, most notably antimalarial
drugs like quinine and chloroquine. Its rigid, planar structure and hydrogen-bonding capabilities
make it an excellent anchor for molecular recognition at biological targets.

Concurrently, the boronic acid functional group has revolutionized carbon-carbon bond
formation through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Beyond
its synthetic utility, the boronic acid group itself is a unique pharmacophore, capable of forming
reversible covalent bonds with diols present in proteins, such as enzyme active sites.[2] This
has led to the development of several FDA-approved drugs, including the proteasome inhibitor
bortezomib.[2][3]
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This guide provides a comprehensive technical overview of the structural, spectroscopic, and
reactive properties of (8-Methylquinolin-3-yl)boronic acid, offering researchers and drug
development professionals the foundational knowledge required to effectively utilize this
versatile chemical building block.

Core Physicochemical and Structural Properties

(8-Methylquinolin-3-yl)boronic acid is a solid, typically appearing as a white or off-white
powder. Its core structure consists of a quinoline ring system substituted with a methyl group at
the 8-position and a boronic acid [-B(OH)z] group at the 3-position.

Property Value Source

Molecular Formula C10H10BNO:2 [4][5]

Molecular Weight 187.01 g/mol [5]

Monoisotopic Mass 187.08046 Da [4]
8-methylquinolin-3-yl)boronic

IUPAC Name ( v 2 [4]

acid

B(C1=CC2=CC=CC(=C2N=C1

SMILES [4]
)C)(0)O
QNMGKSYRNLBGNT-

InChlKey [4]
UHFFFAOYSA-N

Appearance White to off-white solid N/A

Purity (Typical) >95% [6]

Synthesis and Purification

The synthesis of aryl boronic acids, including quinoline derivatives, is most commonly achieved
via a lithium-halogen exchange on an appropriate aryl halide precursor, followed by quenching
with a trialkyl borate ester and subsequent acidic hydrolysis.

Synthetic Rationale and Workflow
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The choice of this pathway is dictated by the high reactivity of organolithium reagents and the
electrophilicity of the boron atom in borate esters. The reaction is conducted at very low
temperatures (-78 °C) to prevent unwanted side reactions and decomposition of the
organolithium intermediate. The final hydrolysis step is critical to convert the boronic ester into
the desired boronic acid.

Step 1: Lithiation

(3-Bromo-8-methy|quin0line) (n-ButyIIithium (n-BuLi)) (Anhydrous THF, -78°C)
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Caption: General synthetic workflow for (8-Methylquinolin-3-yl)boronic acid.

Detailed Experimental Protocol
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The following is a representative protocol adapted from general procedures for the synthesis of
arylboronic acids.[7] Reagents and conditions should be optimized for each specific setup.

Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere
(Argon or Nitrogen), add 3-bromo-8-methylquinoline (1.0 eq) and dissolve in anhydrous
tetrahydrofuran (THF).

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1
eq, as a solution in hexanes) dropwise over 30 minutes, ensuring the internal temperature
does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour.

Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise while
maintaining the temperature at -78 °C. Allow the reaction to stir for an additional 2 hours at
this temperature.

Quench and Workup: Remove the cooling bath and allow the reaction to warm to 0 °C.
Quench the reaction by slowly adding 2M aqueous HCI. Adjust the pH to approximately 7
with a saturated solution of NaHCOs.

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSQOa),
filter, and concentrate under reduced pressure. The crude product can be purified by
recrystallization or silica gel column chromatography to yield the final product.

Spectroscopic and Structural Analysis

Structural elucidation relies on a combination of spectroscopic techniques. While specific
experimental data for this exact compound is not widely published, a detailed analysis based
on the known effects of its constituent parts provides a strong predictive framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl
protons, the aromatic protons of the quinoline ring, and the hydroxyl protons of the boronic
acid.
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o Methyl Protons (-CHs): A singlet is expected around & 2.8 ppm, consistent with a methyl
group attached to an aromatic ring.[8]

o Aromatic Protons (Ar-H): Six signals are expected in the d 7.3 - 9.0 ppm region. The
protons at positions 2 and 4 will be significantly downfield due to the deshielding effect of
the adjacent nitrogen atom. Complex splitting patterns (doublets, doublets of doublets) will
arise from J-coupling between adjacent protons.[8]

o Boronic Acid Protons (-OH): A broad singlet is expected, the chemical shift of which is
highly dependent on concentration and solvent. This signal will disappear upon shaking
the sample with a drop of D20, a standard method for confirming exchangeable protons.

e 13C NMR: The carbon NMR spectrum should display 10 distinct signals corresponding to
each unique carbon atom in the molecule.

o Methyl Carbon (-CHs): An upfield signal around & 20-25 ppm.

o Aromatic Carbons (Ar-C): Signals in the & 120-155 ppm region are expected. The carbon
atom directly bonded to the boron (C3) may exhibit a broader signal due to quadrupolar

relaxation of the adjacent 1B nucleus.

o The specific chemical shifts are influenced by the electron-donating methyl group and the
electron-withdrawing/anisotropic effects of the boronic acid and the fused ring system.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

o O-H Stretch: A very broad and strong absorption band in the region of 3200-3600 cm~1 is
characteristic of the hydrogen-bonded -OH groups of the boronic acid.

e C-H Stretch (Aromatic/Alkyl): Aromatic C-H stretches typically appear just above 3000 cm™1,
while the methyl C-H stretches will be just below 3000 cm™1.

e C=C and C=N Stretches: A series of sharp peaks in the 1500-1650 cm~! region correspond
to the stretching vibrations within the quinoline aromatic system.
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e B-O Stretch: A strong, characteristic absorption band is expected around 1350 cm~1
corresponding to the B-O single bond stretch.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental formula.

o Expected Mass: The monoisotopic mass is 187.08046 Da.[4]

« lonization: Using electrospray ionization (ESI), common adducts would be observed:
o [M+H]*: m/z 188.08774
o [M+Na]*: m/z 210.06968
o [M-H]~: m/z 186.07318

e High-Resolution Mass Spectrometry (HRMS): This technique is crucial for confirming the
elemental composition (C10H10BNO2) by measuring the mass-to-charge ratio to a high
degree of accuracy.

Reactivity and Core Applications

The utility of (8-Methylquinolin-3-yl)boronic acid stems from the reactivity of the boronic acid
group, primarily in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is one of the most powerful methods for forming C-C bonds between sp?-
hybridized carbon atoms. The boronic acid serves as the organoboron nucleophile that
transfers its organic group (the 8-methylquinolin-3-yl moiety) to an organic halide or triflate
electrophile.

Mechanism: The reaction proceeds via a well-established catalytic cycle. The key step
involving the boronic acid is transmetalation, which requires activation by a base. The base
converts the neutral boronic acid into a more nucleophilic boronate species (-B(OH)s~), which
facilitates the transfer of the aryl group from boron to the palladium center.[9]
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The incorporation of the (8-methylquinolin-3-yl) moiety into larger molecules is of significant

interest to medicinal chemists.

Scaffold Hopping: It can be used to replace other aromatic systems in known active
compounds to explore new intellectual property space and modulate properties like solubility,
metabolism, and target binding.

Fragment-Based Drug Design: As a fragment, it can be coupled with other fragments to build
novel drug candidates. The quinoline nitrogen provides a hydrogen bond acceptor, while the
aromatic surface can engage in tt-stacking interactions within a protein binding pocket.

Bioisostere: The boronic acid group itself can act as a bioisostere for carboxylic acids,
offering a different geometric and electronic profile while retaining the ability to engage in key
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hydrogen bonding interactions.[2]

Safety and Handling

As with all laboratory chemicals, (8-Methylquinolin-3-yl)boronic acid and its structural
isomers require careful handling.

o General Hazards: Boronic acids are generally classified as irritants. They may cause skin,
eye, and respiratory irritation.[6][10]

o Handling: Work in a well-ventilated area, preferably a chemical fume hood.[11] Avoid
generating dust.[12] Use appropriate personal protective equipment (PPE), including safety
glasses, gloves, and a lab coat.[13]

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
substances like strong oxidizing agents.[13]

o Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
[13]

Conclusion

(8-Methylquinolin-3-yl)boronic acid is a high-value chemical intermediate whose structural
properties are defined by the interplay between its aromatic quinoline core and its reactive
boronic acid functional group. A thorough understanding of its spectroscopic signatures is
essential for reaction monitoring and quality control, while its predictable reactivity in Suzuki-
Miyaura coupling makes it a powerful tool for the synthesis of complex molecules. For
researchers in materials science and drug discovery, this compound offers a robust and
versatile platform for innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6008789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6008789/
https://www.mdpi.com/1420-3049/25/18/4323
https://www.mdpi.com/1420-3049/25/18/4323
https://pmc.ncbi.nlm.nih.gov/articles/PMC9104566/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9104566/
https://pubchemlite.lcsb.uni.lu/e/compound/74888582
https://pubchemlite.lcsb.uni.lu/e/compound/74888582
https://pubchemlite.lcsb.uni.lu/e/compound/4715077
https://pubchemlite.lcsb.uni.lu/e/compound/4715077
https://fluorochem.co.uk/product/F691954/
https://www.chemicalbook.com/synthesis/3-quinolineboronic-acid.htm
https://www.chemicalbook.com/SpectrumEN_611-32-5_1HNMR.htm
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.fishersci.com/store/msds?partNumber=AAH5302103&productDescription=QUINOLINE-3-BORNIC+AC+HYDRO+1G&vendorId=VN00024248&countryCode=US&language=en
https://mmbio.byu.edu/0000017b-413c-d95f-a1ff-5dbf873f0001/sds-sheets-8-hydroxyquinolin-cr-acs-100g-pdf-pdf
https://store.apolloscientific.co.uk/storage/msds/OR4993_msds.pdf
https://aksci.com/sds/4785DX_SDS.pdf
https://www.benchchem.com/product/b1403754#8-methylquinolin-3-yl-boronic-acid-structural-properties
https://www.benchchem.com/product/b1403754#8-methylquinolin-3-yl-boronic-acid-structural-properties
https://www.benchchem.com/product/b1403754#8-methylquinolin-3-yl-boronic-acid-structural-properties
https://www.benchchem.com/product/b1403754#8-methylquinolin-3-yl-boronic-acid-structural-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1403754?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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